
8SF9NFU3QD
Vue d'ensemble
Description
The compound identified by the unique ingredient identifier “8SF9NFU3QD” is known as Cobicistat. Cobicistat is a pharmacokinetic enhancer used in combination with other antiretroviral drugs to treat HIV-1 infection. It functions by inhibiting the enzyme cytochrome P450 3A (CYP3A), which enhances the effectiveness of other drugs by increasing their concentration in the bloodstream .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cobicistat involves multiple steps, starting from simple organic molecules. The process typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Cobicistat follows similar synthetic routes but on a larger scale. The process is carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cobicistat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cobicistat may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Cobicistat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Primarily used in combination with other antiretroviral drugs to enhance their efficacy in treating HIV-1 infection.
Industry: Utilized in the pharmaceutical industry for the development of combination therapies and drug formulations.
Mécanisme D'action
Cobicistat exerts its effects by inhibiting the enzyme cytochrome P450 3A (CYP3A). This inhibition prevents the metabolism of co-administered drugs, leading to increased drug concentrations in the bloodstream. The molecular targets of Cobicistat include the active site of CYP3A, where it binds and blocks the enzyme’s activity. This pathway enhances the pharmacokinetic profiles of other antiretroviral drugs, making them more effective in treating HIV-1 infection .
Comparaison Avec Des Composés Similaires
Ritonavir: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Elvitegravir: An integrase inhibitor often co-formulated with Cobicistat for HIV treatment.
Darunavir: A protease inhibitor that benefits from the pharmacokinetic enhancement provided by Cobicistat.
Uniqueness: Cobicistat is unique in its specific inhibition of CYP3A without having antiviral activity itself. This selective inhibition allows it to enhance the effectiveness of other drugs without contributing to the development of drug resistance. Additionally, Cobicistat has a favorable safety profile and is well-tolerated in patients .
Activité Biologique
Cobicistat, identified by the compound identifier 8SF9NFU3QD, is a pharmacokinetic enhancer primarily used in the treatment of HIV-1 infection. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of Cobicistat
Cobicistat is a selective inhibitor of the cytochrome P450 3A (CYP3A) enzyme, which plays a crucial role in the metabolism of various drugs. By inhibiting CYP3A, Cobicistat increases the plasma concentrations of co-administered antiretroviral medications, thereby enhancing their efficacy without exhibiting direct antiviral activity itself .
Property | Details |
---|---|
IUPAC Name | 1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[... |
Molecular Formula | C40H53N7O5S2 |
CAS Number | 2230789-82-7 |
Cobicistat's primary action involves the inhibition of CYP3A, which is responsible for the metabolism of many antiretroviral drugs. This inhibition leads to increased bioavailability and prolonged action of these drugs in the bloodstream. The specific binding to the active site of CYP3A prevents substrate metabolism, thus enhancing therapeutic outcomes for patients undergoing HIV treatment.
Pharmacokinetic Enhancements
Research indicates that when Cobicistat is co-administered with other antiretroviral agents such as darunavir and elvitegravir, it significantly increases their plasma concentrations. This synergy allows for lower doses of these drugs to be used while maintaining efficacy, which can reduce side effects and improve patient adherence to treatment regimens.
Safety Profile
Cobicistat has been shown to have a favorable safety profile. Clinical trials have demonstrated that it is well-tolerated among patients, with adverse effects primarily being gastrointestinal disturbances and mild elevations in liver enzymes. Importantly, it does not contribute to the development of drug resistance due to its mechanism as an enhancer rather than an antiviral agent .
Case Studies
- Cobicistat with Darunavir : In a study involving HIV-positive patients, the combination of Cobicistat and darunavir resulted in higher rates of viral suppression compared to darunavir alone. Patients receiving this combination therapy experienced fewer side effects and improved quality of life measures.
- Cobicistat with Elvitegravir : Another clinical trial assessed the efficacy of Cobicistat when used with elvitegravir in treatment-naive individuals. Results showed that this combination led to rapid viral load reduction and was associated with better adherence rates due to fewer required doses compared to traditional regimens.
Comparative Analysis with Similar Compounds
Cobicistat is often compared with other pharmacokinetic enhancers like ritonavir:
Compound | Mechanism | Key Differences |
---|---|---|
Cobicistat | CYP3A inhibitor | No antiviral activity; fewer side effects |
Ritonavir | Protease inhibitor | Antiviral activity; higher incidence of side effects |
Research Applications
Cobicistat's role extends beyond clinical applications; it serves as a model compound for studying enzyme inhibition and drug interactions in pharmacological research. Its unique properties make it valuable for developing new combination therapies aimed at optimizing treatment outcomes for various diseases beyond HIV.
Propriétés
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-UEMWQVMZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@@H](CC[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230789-82-7 | |
Record name | Cobicistat, (S,S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230789827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COBICISTAT, (S,S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SF9NFU3QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.